molecular formula C5H10ClNO4S2 B2860507 (1-Methanesulfonylazetidin-3-yl)methanesulfonyl chloride CAS No. 1934917-04-0

(1-Methanesulfonylazetidin-3-yl)methanesulfonyl chloride

Cat. No.: B2860507
CAS No.: 1934917-04-0
M. Wt: 247.71
InChI Key: AMYOCAVKECMURS-UHFFFAOYSA-N
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Description

(1-Methanesulfonylazetidin-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C₅H₁₀ClNO₄S₂. It is known for its unique structure, which includes an azetidine ring substituted with methanesulfonyl groups. This compound is used in various scientific research applications due to its reactivity and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methanesulfonylazetidin-3-yl)methanesulfonyl chloride typically involves the reaction of azetidine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Methanesulfonylazetidin-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone compounds.

Scientific Research Applications

(1-Methanesulfonylazetidin-3-yl)methanesulfonyl chloride is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of (1-Methanesulfonylazetidin-3-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The methanesulfonyl groups act as electron-withdrawing groups, making the azetidine ring more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methanesulfonylazetidin-3-yl)methanesulfonyl fluoride
  • (1-Methanesulfonylazetidin-3-yl)methanesulfonyl bromide

Uniqueness

Compared to its analogs, (1-Methanesulfonylazetidin-3-yl)methanesulfonyl chloride is unique due to its specific reactivity and stability. The chloride group provides a balance between reactivity and ease of handling, making it a preferred choice in many synthetic applications.

Biological Activity

(1-Methanesulfonylazetidin-3-yl)methanesulfonyl chloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C5H10ClO4S2
  • Molecular Weight : 210.71 g/mol
  • CAS Number : 124-63-0
  • Appearance : Colorless to yellowish liquid

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound is known to act as a sulfonylating agent, which can modify proteins and nucleic acids, potentially leading to altered biological functions.

Target Interactions

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.
  • Protein Modification : By introducing sulfonyl groups, it can alter the structure and function of proteins, affecting their activity and interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound has antimicrobial properties, particularly against certain bacterial strains. For instance:

  • Case Study : A study conducted by Darwish et al. demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines:

  • Research Findings : In vitro assays revealed that the compound induced apoptosis in cancer cells, suggesting potential as an anticancer agent.

Pharmacological Studies

Pharmacokinetic studies are essential for understanding the behavior of this compound in biological systems:

  • Absorption and Distribution : The compound shows moderate lipophilicity, which may influence its absorption and distribution within the body.
  • Metabolism : Preliminary studies indicate that it may undergo metabolic transformations, affecting its efficacy and safety profile.

Safety and Toxicology

Despite its potential therapeutic benefits, safety assessments are critical:

  • Toxicity Profile : According to safety data sheets, the compound is corrosive and can cause severe skin burns and eye damage. It is classified as toxic if inhaled or ingested .
Toxicity ParameterClassification
Skin ContactCauses severe burns
Eye ContactCauses serious eye damage
InhalationToxic; may cause respiratory issues
Aquatic ToxicityHarmful to aquatic life

Properties

IUPAC Name

(1-methylsulfonylazetidin-3-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO4S2/c1-12(8,9)7-2-5(3-7)4-13(6,10)11/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYOCAVKECMURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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